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A comprehensive review of recent proteomic studies highlights the significant and varied impact

of Fucoidan, a sulfated polysaccharide derived from brown seaweed, on the protein expression

profiles of various cancer cell lines. This comparison guide, intended for researchers, scientists,

and drug development professionals, synthesizes quantitative data to illuminate the molecular

mechanisms underlying Fucoidan's anti-cancer effects, primarily focusing on melanoma,

breast, and colon cancer cells. The findings consistently point towards Fucoidan's ability to

induce apoptosis, inhibit cell proliferation, and alter key signaling pathways crucial for cancer

progression.

Quantitative Proteomic Changes in Cancer Cells
Upon Fucoidan Treatment
Recent studies employing advanced proteomic techniques such as 2D-PAGE coupled with

MALDI-TOF MS and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have

begun to map the landscape of protein expression changes induced by Fucoidan. These

analyses provide a quantitative foundation for understanding its therapeutic potential.
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A key study utilizing 2D-PAGE and MALDI-TOF MS on B16 melanoma cells treated with

Fucoidan from Fucus vesiculosus identified 19 differentially expressed proteins. These proteins

are involved in critical cellular processes, including cell survival, metabolism, and apoptosis.

The quantitative changes strongly suggest a shift towards a pro-apoptotic state and a

disruption of the cell's energy production machinery.
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Protein Name Accession Number Fold Change Function

Upregulated Proteins

Lactate

dehydrogenase B
P07195 1.8

Energy metabolism,

Apoptosis

Downregulated

Proteins

Superoxide dismutase

[Cu-Zn]
P04765 -2.1

Oxidative stress

response

Peroxiredoxin-1 P35700 -1.7
Redox signaling, Cell

proliferation

Heat shock protein

HSP 90-beta
P08238 -1.6

Protein folding, Cell

signaling

Tubulin beta chain P04691 -1.5
Cytoskeleton, Cell

division

Actin, cytoplasmic 1 P60709 -1.5
Cytoskeleton, Cell

motility

Vimentin P20152 -1.4
Intermediate filament,

EMT

ATP synthase subunit

beta, mitochondrial
P56480 -1.4 Energy production

Enolase 1 P06733 -1.3 Glycolysis

Pyruvate kinase PKM P52480 -1.3 Glycolysis

Glyceraldehyde-3-

phosphate

dehydrogenase

P46406 -1.3 Glycolysis, Apoptosis

Protein disulfide-

isomerase
P04785 -1.2 Protein folding

14-3-3 protein

zeta/delta
P63104 -1.2 Signal transduction

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b009535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Annexin A1 P04083 -1.2
Anti-inflammatory,

Apoptosis

Calreticulin P27797 -1.2
Calcium homeostasis,

Chaperone

Triosephosphate

isomerase
P48500 -1.1 Glycolysis

Peptidyl-prolyl cis-

trans isomerase A
P62937 -1.1 Protein folding

Elongation factor 1-

alpha 1
P62269 -1.1 Protein synthesis

Translationally-

controlled tumor

protein

P13693 -1.1 Cell growth, Apoptosis

This table represents a selection of the 19 differentially expressed proteins identified in B16

melanoma cells treated with Fucoidan. The fold change indicates the relative expression level

in treated versus untreated cells.

Alterations in Protein Expression in Breast and Colon
Cancer Cells
While comprehensive quantitative tables for breast and colon cancer are still emerging in

publicly accessible literature, numerous studies using techniques like Western Blotting have

confirmed Fucoidan's impact on key regulatory proteins. In breast cancer cell lines such as

MCF-7 and MDA-MB-231, Fucoidan treatment has been shown to downregulate anti-apoptotic

proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[1][2] Furthermore, it

influences proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent

kinases, leading to cell cycle arrest.[3]

In colon cancer cells (e.g., HT-29), Fucoidan has been observed to decrease the expression of

proteins involved in cell survival and proliferation, including those in the PI3K/Akt signaling

pathway.[4][5] It also modulates the expression of cell cycle regulatory proteins, leading to G1

phase arrest.[3]
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Key Signaling Pathways and Experimental
Workflows
The proteomic changes induced by Fucoidan converge on several critical signaling pathways

that regulate cancer cell growth, survival, and metastasis.

Fucoidan-Induced Apoptosis Pathways
Fucoidan triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death

receptor) pathways. This is achieved by altering the expression of key regulatory proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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